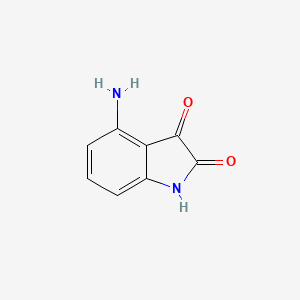
4-Aminoindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminoindoline-2,3-dione is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Aminoindoline-2,3-dione, also known as 4-amino-1H-indole-2,3-dione or 4-aminoisatin, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its indole core with an amino group at the 4-position and a diketone functionality at the 2 and 3 positions. This structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activities
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study evaluating its cytotoxic effects against various cancer cell lines demonstrated moderate to high antiproliferative activity. Specifically, it was tested against breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines, showing IC50 values ranging from 10 to 25 µM, indicating significant growth inhibition compared to control groups .
Mechanisms of Action
The anticancer activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
- Targeting Kinase Pathways : Preliminary studies suggest that it may inhibit key kinases involved in cancer progression, such as CDK and AKT pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. In vitro assays revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
-
Cytotoxicity Against Cancer Cell Lines
A comprehensive study assessed the cytotoxic effects of various derivatives of indole compounds, including this compound. The results indicated that modifications at different positions of the indole ring could enhance or diminish its anticancer efficacy . -
Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of this compound with improved antimicrobial properties. The study reported that certain modifications led to enhanced activity against resistant strains of bacteria .
Summary Table of Biological Activities
特性
IUPAC Name |
4-amino-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCEPSCJLYNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














